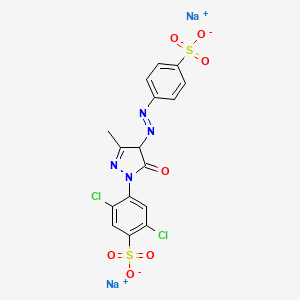
Acid yellow 17
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of C.I. Acid Yellow 17, disodium salt involves the diazotization of p-aminobenzenesulfonic acid followed by coupling with 1-(2’,5’-dichloro-4’-sulfonylphenyl)-3-methyl-5-pyrazolone . The reaction conditions typically include maintaining a low temperature (around 8°C) and controlling the pH to around 6.5-7 during the coupling process . Industrial production methods involve similar steps but on a larger scale, with additional purification steps such as filtration, drying, and grinding to obtain the final product .
Chemical Reactions Analysis
Acid yellow 17 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized, leading to changes in its color properties.
Reduction: Reduction reactions can break the azo bond, resulting in the formation of amines.
Substitution: The aromatic structure allows for substitution reactions, particularly on the phenyl rings. Common reagents used in these reactions include strong acids like hydrochloric acid and strong bases like sodium hydroxide.
Scientific Research Applications
Acid yellow 17 has a wide range of applications in scientific research:
Chemistry: Used as a dye in various chemical assays and reactions.
Biology: Employed in staining techniques for microscopy to visualize cellular components.
Medicine: Investigated for potential use in diagnostic assays and as a marker in biological studies.
Industry: Widely used in the textile industry for dyeing and printing fabrics, as well as in the production of colored paper and leather
Mechanism of Action
The mechanism of action of Acid yellow 17 involves its interaction with various molecular targets. The dye binds to specific sites on proteins and other macromolecules, leading to changes in their optical properties. This binding is often facilitated by the presence of sulfonate and hydroxyl groups, which enhance the dye’s solubility and reactivity .
Comparison with Similar Compounds
Acid yellow 17 can be compared with other similar azo dyes, such as:
C.I. Acid Yellow 25: Another azo dye with similar applications but different structural properties.
C.I. Direct Yellow 27: Used in similar industrial applications but has different solubility and binding characteristics.
C.I. Acid Yellow 99: Known for its use in textile dyeing but with different color fastness properties This compound, disodium salt lies in its specific structural features, such as the presence of dichloro and sulfonate groups, which contribute to its distinct color and reactivity.
Properties
CAS No. |
6359-98-4 |
|---|---|
Molecular Formula |
C16H12Cl2N4NaO7S2 |
Molecular Weight |
530.3 g/mol |
IUPAC Name |
disodium;2,5-dichloro-4-[3-methyl-5-oxo-4-[(4-sulfonatophenyl)diazenyl]-4H-pyrazol-1-yl]benzenesulfonate |
InChI |
InChI=1S/C16H12Cl2N4O7S2.Na/c1-8-15(20-19-9-2-4-10(5-3-9)30(24,25)26)16(23)22(21-8)13-6-12(18)14(7-11(13)17)31(27,28)29;/h2-7,15H,1H3,(H,24,25,26)(H,27,28,29); |
InChI Key |
BEGZRVSDOPEVKD-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=O)C1N=NC2=CC=C(C=C2)S(=O)(=O)[O-])C3=CC(=C(C=C3Cl)S(=O)(=O)[O-])Cl.[Na+].[Na+] |
Canonical SMILES |
CC1=NN(C(=O)C1N=NC2=CC=C(C=C2)S(=O)(=O)O)C3=CC(=C(C=C3Cl)S(=O)(=O)O)Cl.[Na] |
Key on ui other cas no. |
6359-98-4 |
Related CAS |
25739-65-5 (Parent) |
Synonyms |
1-(2,5- dichloro-4-sulfophenyl)-5-hydroxy-3-methyl-4- (p-sulfophenylazo)pyrazole disodium salt C.I. acid yellow 17, disodium salt Lissamine Fast Yellow 2G yellow 2G yellow 2G, disodium salt |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















